molecular formula C21H15BrN2O3S B11548914 2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-bromo-6-methoxyphenol

2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-bromo-6-methoxyphenol

Cat. No.: B11548914
M. Wt: 455.3 g/mol
InChI Key: RXOKBEYCNVUYEI-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-4-[(Z)-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino]phenol is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[(Z)-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino]phenol typically involves the condensation of 2-aminobenzothiazole with 5-bromo-2-hydroxy-3-methoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-4-[(Z)-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-4-[(Z)-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[(Z)-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino]phenol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be linked to the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile
  • 5-Amino-2-(1,3-benzothiazol-2-yl)phenol

Uniqueness

Compared to similar compounds, 2-(1,3-benzothiazol-2-yl)-4-[(Z)-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino]phenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the methoxy group, in particular, enhances its potential for various applications in scientific research and industry .

Properties

Molecular Formula

C21H15BrN2O3S

Molecular Weight

455.3 g/mol

IUPAC Name

2-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]-4-bromo-6-methoxyphenol

InChI

InChI=1S/C21H15BrN2O3S/c1-27-18-9-13(22)8-12(20(18)26)11-23-14-6-7-17(25)15(10-14)21-24-16-4-2-3-5-19(16)28-21/h2-11,25-26H,1H3

InChI Key

RXOKBEYCNVUYEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)Br

Origin of Product

United States

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